![molecular formula C13H19BrN2O2 B2858552 Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate CAS No. 1903493-07-1](/img/structure/B2858552.png)
Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate is a chemical compound that is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini . It is a white solid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-Butyl carbamate, which is a white to slightly yellow needle-shaped solid at room temperature . It belongs to the class of amino acid compounds, containing an amino group and an ester group in its structure . These groups have different electrophilic properties, making the molecule polar and easily soluble in polar solvents . The palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Molecular Structure Analysis
The molecular formula of this compound is C7H14BrNO2 . The structure contains an amino group and an ester group, which gives the molecule a polar structure . This polarity allows the compound to dissolve easily in polar solvents .Chemical Reactions Analysis
This compound is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini . It is also used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 224.10 g/mol . The compound is polar, which makes it easily soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Intermediates : Carbamate derivatives, such as tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, serve as critical intermediates in synthesizing biologically active compounds. For instance, a rapid synthetic method for this compound was established, highlighting its importance in pharmaceutical synthesis (Zhao et al., 2017).
Protecting Groups : The use of tert-butyl carbamates as protecting groups for amines via a mild and efficient one-pot Curtius rearrangement has been documented. This process facilitates the formation of protected amino acids, underscoring the versatility of carbamates in synthetic chemistry (Lebel & Leogane, 2005).
Enantioselective Synthesis : Research on the enantioselective synthesis of β-alanine derivatives showcases the utility of tert-butyl carbamates in generating chiral building blocks. This method involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the application of carbamates in preparing enantiomerically pure compounds (Arvanitis et al., 1998).
Biological and Medicinal Chemistry
Antimicrobial Agents : The synthesis of substituted phenyl azetidines from compounds such as tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate has been explored for their potential antimicrobial properties. This highlights the role of carbamate derivatives in the development of new therapeutic agents (DORASWAMY & Ramana, 2013).
Catalysis : Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines, including aromatic, heteroaromatic, and aliphatic amines, to N-tert-butyl-carbamates. This chemoselective process is significant for the synthesis of protected amines in pharmaceutical chemistry (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in biochemical research as amino acid protectants , suggesting that this compound may interact with proteins or enzymes in the body.
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate . For instance, its storage conditions are recommended to be 2-8°C , suggesting that it may be sensitive to temperature.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIRRHSAVJUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903493-07-1 |
Source


|
| Record name | tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2858470.png)
![Methyl 4-((2-(diethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2858471.png)
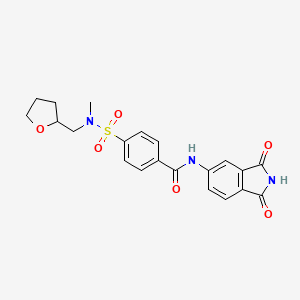
![5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)
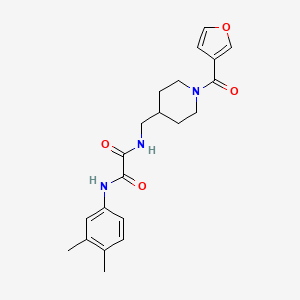
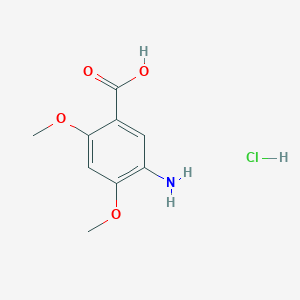
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2858483.png)
![N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858484.png)
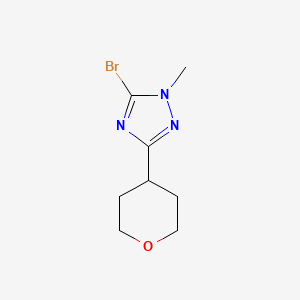
![1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)
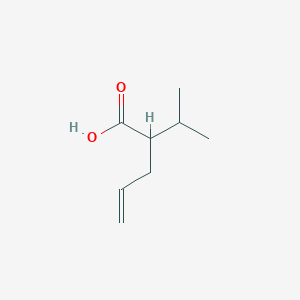


![1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2858492.png)
